5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Coupling Reactions: The phenyl ring with the trifluoromethoxy group can be coupled to the pyrazole ring using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart unique properties such as increased thermal stability or hydrophobicity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by providing additional hydrophobic interactions and electronic effects. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Trifluoromethoxy)phenyl)-2-furaldehyde
- 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid
- 4-(Trifluoromethoxy)phenyl-containing ureas
Uniqueness
5-(2-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is unique due to the presence of both the trifluoromethoxy group and the pyrazole ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3N3O |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
5-[2-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-8-4-2-1-3-6(8)7-5-9(14)16-15-7/h1-5H,(H3,14,15,16) |
InChI Key |
FFDNBERGAMRHNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)OC(F)(F)F |
Origin of Product |
United States |
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